1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
The compound belongs to the benzimidazole/imidazole-carboxamide family, characterized by a central imidazole ring substituted with a carboxamide group at position 4 and a benzyl group at position 1. The benzyl group is further modified with a 3-methoxybenzamido substituent at the para position, while the carboxamide nitrogen is linked to a 4-methoxyphenyl group. This scaffold is pharmacologically significant due to the carboxamide moiety’s ability to act as both hydrogen bond donor and acceptor, enhancing target binding .
Properties
IUPAC Name |
1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-33-22-12-10-21(11-13-22)29-26(32)24-16-30(17-27-24)15-18-6-8-20(9-7-18)28-25(31)19-4-3-5-23(14-19)34-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIOWJTXYRHETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of 3-methoxybenzamido intermediate: This step involves the reaction of 3-methoxybenzoic acid with an amine to form the corresponding amide.
Benzylation: The amide intermediate is then subjected to benzylation using a suitable benzyl halide in the presence of a base.
Imidazole ring formation: The benzylated intermediate undergoes cyclization with an imidazole derivative to form the imidazole ring.
Carboxamide formation: Finally, the imidazole intermediate is reacted with 4-methoxyphenyl isocyanate to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide and imidazole groups can be reduced under suitable conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imidazole ring allows it to interact with metal ions or active sites of enzymes, while the amide and methoxy groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Anticancer Activity
- Cyclopropane-Indazole Carboxamide (): Exhibited significant antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM) due to the morpholino group’s interaction with kinase domains and the cyclopropane’s rigidity enhancing target binding .
- Benzimidazole-4-Carboxamide Derivatives () : Derivatives with pyrrolidine-amine side chains (e.g., 5cl, 5cm) showed moderate activity in preliminary assays, suggesting substituent-dependent efficacy .
(c) Solubility and Bioavailability
Biological Activity
1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural complexity of this molecule, characterized by an imidazole ring and various functional groups, suggests diverse pharmacological properties.
Structural Characteristics
The compound features:
- Imidazole Ring : A five-membered heterocyclic structure that is pivotal for biological activity.
- Amide Group : Enhances solubility and interaction with biological targets.
- Methoxy Substituents : These groups can influence the compound's lipophilicity and binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interaction with specific enzymes or receptors involved in microbial metabolism.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve modulation of enzyme activity or interference with signaling pathways critical for tumor growth.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
- The amide and methoxy groups enhance binding to specific biological targets such as receptors or enzymes.
Antitumor Activity
A study exploring the antitumor effects of imidazole derivatives highlighted the potential of compounds similar to this compound. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | Single-digit nanomolar | |
| Compound 82a | Pim Kinases | 0.4 - 1400 | |
| Compound 83 | Multiple Myeloma | 640 |
Safety and Toxicology
Currently, there is insufficient data on the safety profile of this compound. Further toxicological studies are necessary to assess its safety and efficacy in clinical settings.
Q & A
Basic: What are the recommended synthetic routes for 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Coupling Reactions : Reacting 3-methoxybenzoyl chloride with 4-aminobenzylamine to form the benzamido intermediate under anhydrous conditions (e.g., DMF solvent, 0–5°C) .
- Imidazole Ring Formation : Using carboxamide precursors with cyclizing agents (e.g., POCl₃ or PCl₃) at 80–100°C .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC (Rf ~0.3–0.5) and HPLC (>95% purity) .
Advanced: How can reaction yields be optimized for the final imidazole-4-carboxamide product?
Methodological Answer:
Key parameters include:
- Temperature Control : Maintain strict temperature ranges during cyclization (80–100°C) to avoid side reactions like over-oxidation .
- Catalyst Selection : Use DMAP as a catalyst for benzamido coupling to enhance reaction efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Real-Time Monitoring : Track reaction progress via FT-IR for carbonyl group formation (1700–1750 cm⁻¹) and adjust stoichiometry dynamically .
Advanced: What strategies are recommended to resolve contradictions in reported biological activity data for similar imidazole derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) using analogs from literature (e.g., Ev4’s table) to isolate critical functional groups .
- Enzyme Assay Validation : Use kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) to confirm target specificity .
- Cellular Model Reproducibility : Test in multiple cell lines (e.g., HeLa, MCF-7) and validate with siRNA knockdown of suspected targets .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C-NMR (δ 165–170 ppm for carboxamide C=O) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₅N₃O₄: 480.1918) .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry if single crystals are obtainable .
Advanced: How can researchers design SAR studies to improve this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) or bulkier substituents (e.g., cyclopentyl) to assess impact on target binding .
- Bioisosteric Replacement : Substitute the imidazole ring with triazole or benzimidazole moieties to enhance metabolic stability .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with kinase active sites and prioritize synthetic targets .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Advanced: How should researchers evaluate conflicting cytotoxicity data in different cancer cell lines?
Methodological Answer:
- Dose-Response Curves : Generate IC₅₀ values across a broad concentration range (0.1–100 µM) to identify cell line-specific sensitivities .
- Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
- Resistance Profiling : Test in drug-resistant cell lines (e.g., P-gp overexpressing) to assess efflux pump involvement .
Advanced: What computational methods can predict off-target interactions of this compound?
Methodological Answer:
- Pharmacophore Modeling : Identify shared features with known kinase inhibitors (e.g., ATP-binding motifs) using Schrödinger Phase .
- Proteome-Wide Docking : Screen against databases like ChEMBL to predict off-target kinases or GPCRs .
- ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Basic: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours and monitor degradation via HPLC .
- Plasma Stability Assays : Test in human plasma (37°C, 1–4 hours) to assess esterase-mediated hydrolysis .
- Light Sensitivity : Store in amber vials and test under UV light to detect photodegradation .
Advanced: What strategies mitigate solubility challenges during in vivo testing?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups to enhance aqueous solubility .
- Formulation Optimization : Use co-solvents (e.g., DMSO/Cremophor EL) or liposomal encapsulation for parenteral delivery .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
